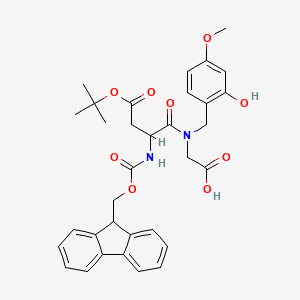

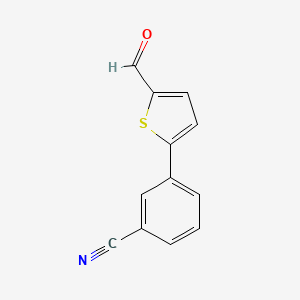

![molecular formula C16H14N2O B1335476 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-31-9](/img/structure/B1335476.png)

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse chemical properties and potential applications in various fields, including catalysis, organic synthesis, and luminescence sensing.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. For instance, a one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines has been developed, which proceeds via an iodo-hemiaminal intermediate formed by mixing 2-amino-4-methylpyridine, an aldehyde, and N-iodosuccinimide, followed by cyclization with a saturated aqueous solution of NaHCO3 at room temperature . Another approach involves the condensation of pyridyl aldehyde with optically active diamine to create a chiral ligand, which can be used in catalytic asymmetric reactions .

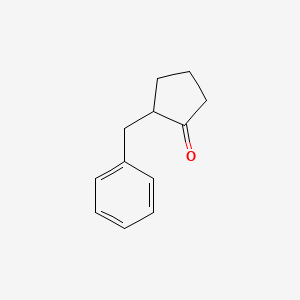

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of an imidazole ring fused to a pyridine ring. This fused ring system can be further functionalized with various substituents, such as the 2,4-dimethylphenyl group, which can influence the compound's electronic and steric properties. The structure of these compounds can be elucidated using techniques like 2D NMR, IR, and high-resolution mass analysis .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo a variety of chemical reactions. For example, they can react with different aryl ketones in the presence of a base to yield propenones, which can then cyclize with urea or thiourea to form pyrimidinones or pyrimidinthiones, respectively . These reactions demonstrate the versatility of imidazo[1,2-a]pyridine derivatives as building blocks in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. These compounds can exhibit interesting photophysical responses, such as strong positive solvatochromism, indicating a polar excited state due to efficient charge migration. The quantum yields of these compounds can vary depending on the substitution pattern, particularly the donor group at the C2 position . Additionally, their thermal, electrochemical, and morphological stability can be explored using cyclic voltammetry, thermogravimetric analysis, and AFM methods . The luminescence properties of these compounds can be harnessed for applications such as electroluminescent devices and fluorescence sensing .

Wissenschaftliche Forschungsanwendungen

-

Proteomics Research

-

Medicinal Chemistry

- Imidazopyridine, which is a similar structure to the compound , is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

- The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .

-

Material Science

-

Synthesis of Other Compounds

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Eigenschaften

IUPAC Name |

2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-6-7-13(12(2)9-11)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEPKMWTDCIKIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)